4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid binds irreversibly to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It also reduces the infiltration of malignant cells into the bone marrow and lymphoid tissues. In addition, this compound has been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is its specificity for BTK, which reduces the likelihood of off-target effects. However, its irreversible binding to BTK may also limit its use in certain situations where reversible inhibition is desired. Additionally, the long-term effects of BTK inhibition on normal B-cell function and immune surveillance are not yet fully understood.
Orientations Futures
Future research on 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid could focus on its potential use in combination with other targeted therapies or immunotherapies, such as checkpoint inhibitors. Additionally, studies could investigate the effects of this compound on normal B-cell function and immune surveillance, as well as its potential use in other B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors could improve the efficacy and safety of this class of drugs.
Méthodes De Synthèse
The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The most common method for synthesizing this compound involves the use of palladium-catalyzed cross-coupling reactions and amide bond formation.
Applications De Recherche Scientifique
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Propriétés
IUPAC Name |
4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCVDJIUCQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.